ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.: 17826-11-8
VCID: VC21062123
InChI: InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3
SMILES: CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br
Molecular Formula: C12H10BrNO3
Molecular Weight: 296.12 g/mol

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

CAS No.: 17826-11-8

Cat. No.: VC21062123

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate - 17826-11-8

Specification

CAS No. 17826-11-8
Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
IUPAC Name ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Standard InChI InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3
Standard InChI Key BUQBKBPIDKCCOZ-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br
Canonical SMILES CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br

Introduction

Chemical Structure and Identification

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate belongs to the indole family of compounds, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the bromine substituent at position 5 and the ethyl 2-oxoacetate group at position 3 gives this compound its unique chemical identity.

Basic Identification Parameters

The compound can be identified through various chemical identifiers as detailed in the following table:

ParameterValue
CAS Number17826-11-8
Molecular FormulaC₁₂H₁₀BrNO₃
Molecular Weight296.12 g/mol
IUPAC Nameethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Notation TypeRepresentation
InChIInChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3
InChIKeyBUQBKBPIDKCCOZ-UHFFFAOYSA-N
SMILESCCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br

These notations provide a standardized way to represent the compound's structure in databases and computational chemistry applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is essential for its handling, storage, and potential applications in research and development settings.

Physical Properties

The physical properties of this compound influence its behavior under various conditions and its suitability for different applications.

PropertyValue
AppearanceNot specifically documented in search results
Melting Point248-249°C
Boiling PointNot specifically documented in search results
SolubilityNot specifically documented in search results

The high melting point of 248-249°C indicates the compound's thermal stability, which is an important consideration for its storage and handling .

Chemical Reactivity

As an indole derivative, ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is expected to exhibit reactivity patterns characteristic of the indole scaffold. The presence of the bromine atom at the 5-position makes it a potential candidate for various coupling reactions, including Suzuki, Heck, and Sonogashira couplings. Additionally, the ethyl ester group provides a site for potential hydrolysis or transesterification reactions.

The compound contains multiple functional groups that contribute to its chemical reactivity:

  • The indole N-H group, which can participate in hydrogen bonding and N-substitution reactions

  • The bromine substituent, which can undergo halogen exchange or elimination reactions

  • The ester group, which can be hydrolyzed to the corresponding carboxylic acid

  • The ketone group, which can undergo nucleophilic addition reactions

Biological Activities and Applications

Research Applications

The compound may find applications in various research domains:

  • As a building block in medicinal chemistry for the synthesis of more complex bioactive compounds

  • As a probe for studying structure-activity relationships of indole-based pharmaceutical compounds

  • As an intermediate in the synthesis of tryptophan derivatives and related natural products

  • In research exploring the effects of halogenation on the biological activities of indole compounds

Comparison with Similar Compounds

Comparison with Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a structurally similar compound that differs from ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate only in the substituent at position 5 (methoxy vs. bromo). Comparing the properties of these compounds provides insights into the effect of different substituents on physical, chemical, and potentially biological properties.

PropertyEthyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetateEthyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Molecular FormulaC₁₂H₁₀BrNO₃C₁₃H₁₃NO₄
Molecular Weight296.12 g/mol247.25 g/mol
Melting Point248-249°C218-220°C
AppearanceNot specified in search resultsOrange oil (after synthesis)

The higher melting point of the bromo derivative compared to the methoxy derivative (248-249°C vs. 218-220°C) suggests stronger intermolecular interactions, possibly due to the electronic and steric effects of the bromine substituent .

SupplierProduct CodePackage SizePrice
Key Organics/BIONETKEY040898092500 mg$87.50
VulcanchemVC21062123Not specifiedNot specified

This information indicates that the compound is available for research purposes, although possibly in limited quantities and from specialized suppliers .

ClassificationDetails
Signal WordWarning
GHS PictogramGHS07
Hazard CodesH302, H312, H332
MeaningHarmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332)

These hazard codes indicate that the compound poses moderate health hazards if ingested, inhaled, or in contact with skin .

Precautionary Measures

The following precautionary statements are associated with ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate:

Precautionary StatementsDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P270Do not eat, drink or smoke when using this product
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312+P330IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth
P302+P352+P312IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell
P304+P340+P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell
P363Wash contaminated clothing before reuse
P402+P404Store in a dry place. Store in a closed container
P501Dispose of contents/container according to local/regional/national/international regulations

These precautionary statements provide guidance for the safe handling, storage, and disposal of the compound .

Future Research Directions

Technological Applications

The halogenated nature of this compound makes it potentially valuable in various technological applications:

  • As a precursor in cross-coupling reactions for the synthesis of more complex molecules

  • In the development of fluorescent probes or imaging agents

  • As a standard compound in analytical chemistry and spectroscopic studies

  • In the design of novel materials with specific properties

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